5-(Phenylsulfanyl)-2-pentanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
5-phenylsulfanylpentan-2-ol |
InChI |
InChI=1S/C11H16OS/c1-10(12)6-5-9-13-11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3 |
InChI Key |
CYWJNXOXFOZDAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCSC1=CC=CC=C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Phenylsulfanyl 2 Pentanol
Stereoselective and Enantioselective Synthesis Approaches
The synthesis of single enantiomers of 5-(Phenylsulfanyl)-2-pentanol is primarily achieved by the asymmetric reduction of its corresponding prochiral ketone, 5-(phenylsulfanyl)-2-pentanone. Both biocatalytic and chemocatalytic methods have been developed to afford high levels of stereocontrol.
Biocatalytic Transformations for Chiral Induction
Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral alcohols. researchgate.net This approach utilizes enzymes or whole-cell systems to catalyze reactions with high stereo- and regioselectivity under mild conditions.
Enzymatic Reduction Strategies from Prochiral Ketones
The enzymatic reduction of prochiral ketones is a cornerstone for producing enantiomerically pure alcohols. This strategy leverages oxidoreductases, specifically alcohol dehydrogenases (ADHs), which catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the ketone.
The synthesis of (S)-(+)-5-(Phenylsulfanyl)-2-pentanol has been successfully demonstrated using such biocatalytic reductions. acs.orgkoreascience.kr The starting material, 5-(phenylsulfanyl)-2-pentanone, is a prochiral ketone that can be stereoselectively reduced to yield either the (S) or (R) enantiomer of the corresponding alcohol. The choice of enzyme is critical in determining the stereochemical outcome. For instance, alcohol dehydrogenases that follow Prelog's rule will deliver the (S)-alcohol, while anti-Prelog enzymes will yield the (R)-alcohol. Research on analogous sulfur-containing ketones, such as 1-(arylsulfanyl)propan-2-ones, has shown that ADHs from sources like Rhodococcus aetherivorans (RaADH) are highly effective in producing (S)-alcohols with excellent enantiomeric purity. mdpi.com These enzymes exhibit high enantiotopic selectivity, making them ideal for this type of transformation. mdpi.com
Whole-Cell Bioreduction Systems and Their Enantioselectivity
While isolated enzymes offer high purity and specificity, whole-cell bioreduction systems provide a more practical and cost-effective alternative. mdpi.com Using entire microbial cells, such as yeasts or bacteria, circumvents the need for costly enzyme purification and external addition of cofactors like NAD(P)H, as the cellular machinery handles cofactor regeneration internally. mdpi.com
Various yeast strains have been screened for the reduction of aryl-sulfur-containing ketones, demonstrating the versatility of this approach. researchgate.net For example, studies on the reduction of 1-(phenylsulfanyl)propan-2-one, a close analogue of 5-(phenylsulfanyl)-2-pentanone, have identified highly efficient and enantiocomplementary whole-cell biocatalysts. Candida parapsilosis (WY12) has been shown to produce the (S)-enantiomer with high conversion and greater than 99% enantiomeric excess (ee). mdpi.comresearchgate.net Conversely, E. coli cells expressing the alcohol dehydrogenase from Lactobacillus kefir (LkADH) can produce the (R)-enantiomer, also with excellent conversion and an ee exceeding 99%. mdpi.comresearchgate.net These systems highlight the potential for producing either enantiomer of this compound in high optical purity by selecting the appropriate microbial strain.
| Biocatalyst (Whole-Cell) | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Candida parapsilosis (WY12) | (S)-1-(phenylsulfanyl)propan-2-ol | >90 | >99 | mdpi.comresearchgate.net |
| E. coli expressing LkADH | (R)-1-(phenylsulfanyl)propan-2-ol | >90 | >99 | mdpi.comresearchgate.net |
Rational Design of Biocatalytic Systems for Specific Enantiomers
To further enhance the selectivity and efficiency of biocatalytic reductions, rational design and protein engineering techniques are employed. These methods aim to modify the enzyme's active site to improve its affinity for a specific substrate or to favor the formation of a desired enantiomer. Saturated mutagenesis, for instance, can be used to alter key amino acid residues within an enzyme's substrate-binding pocket. science.gov By changing the size, polarity, or charge of these residues, it is possible to tune the enzyme's catalytic efficiency and selectivity towards a specific target, such as the precursor to this compound. science.gov This approach allows for the creation of custom-designed biocatalysts tailored for the synthesis of specific, high-purity chiral molecules.
Chemical Asymmetric Synthesis Routes
Alongside biocatalysis, asymmetric chemical synthesis provides robust and well-established methods for producing enantiomerically enriched compounds. These routes typically involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.
Stereospecific Hydrogenation Reactions
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of ketones to chiral alcohols. rushim.ru This method utilizes transition-metal catalysts, such as ruthenium (Ru) or rhodium (Rh), complexed with chiral ligands. acs.org For the reduction of 5-(phenylsulfanyl)-2-pentanone, a catalyst system like a Ru-BINAP complex could be employed. The chiral environment created by the BINAP ligand directs the approach of hydrogen to one face of the ketone's carbonyl group, leading to the preferential formation of one enantiomer of this compound.
Another prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) reducing agent. researchgate.net This system is renowned for its high enantioselectivity in the reduction of a wide range of prochiral ketones. researchgate.net The predictable stereochemical outcome is dictated by the chirality of the proline-derived catalyst used. This method offers a reliable and highly selective chemical route to access specific enantiomers of this compound.
| Catalyst System | Reaction Type | Typical Substrates | Key Feature | Reference |
|---|---|---|---|---|
| Ruthenium-BINAP | Asymmetric Hydrogenation | Unsaturated carboxylic acids, Ketones | High enantioselectivity for a range of functionalized substrates. | acs.org |
| Corey-Bakshi-Shibata (CBS) Reagent | Asymmetric Ketone Reduction | Prochiral aryl and alkyl ketones | Predictable stereochemistry and high enantiomeric excess. | researchgate.net |
Chiral Auxiliary and Chiral Catalyst Mediated Syntheses
Asymmetric synthesis is crucial for producing enantiomerically pure compounds, and the use of chiral auxiliaries and catalysts represents a powerful strategy. nih.govsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and recycled. sigmaaldrich.com
Commonly used auxiliaries include oxazolidinone derivatives, which have a well-established capacity for directing various asymmetric transformations. sigmaaldrich.com In the context of synthesizing a chiral alcohol like this compound, an auxiliary could be used to control the stereoselective reduction of a precursor ketone or the addition of a nucleophile. nih.gov While difficulties can sometimes arise when cleaving the chiral product from the auxiliary, this method remains a reliable approach for assembling stereodefined acyclic molecules. nih.gov
Alternatively, chiral catalysts can be employed. These substances, used in sub-stoichiometric amounts, create a chiral environment that favors the formation of one enantiomer over the other. For instance, asymmetric reduction of a ketone using a chiral catalyst, such as an oxazaborolidine catalyst, is a well-established method for producing chiral secondary alcohols. nih.gov The development of chiral catalysts is a major focus in organic synthesis, aiming to provide efficient and atom-economical routes to enantiopure products. sciencenet.cn
Synthesis from Key Precursors and Feedstocks
The choice of starting material is critical for an efficient synthesis. Strategic precursors for this compound include its analogous ketone, readily available chiral molecules from the "chiral pool," and certain cyclic compounds.
A direct and common route to this compound is through the reduction of the corresponding ketone, 5-(phenylsulfanyl)pentan-2-one. smolecule.comfluorochem.co.uk Standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can effectively convert the ketone functional group into a secondary alcohol, yielding the racemic product. smolecule.comsmolecule.com
For achieving stereoselectivity, asymmetric reduction is the preferred method. A highly effective modern approach is the use of biocatalysis. Enantiocomplementary bioreduction of arylsulfanyl ketones using whole-cell biocatalysts, such as yeast strains or recombinant alcohol dehydrogenases, can produce the corresponding chiral alcohols with high conversion rates and excellent enantiomeric excess (ee). nih.gov For example, studies on the bioreduction of similar 1-(arylsulfanyl)propan-2-ones have demonstrated the ability to achieve ee values greater than 95% for both (R) and (S) enantiomers, depending on the specific enzyme or yeast strain used. nih.gov This chemoenzymatic approach offers a green and highly selective alternative to traditional chemical reductants.
Table 1: Representative Enantioselective Bioreduction of 1-(Phenylsulfanyl)propan-2-one Data adapted from studies on analogous substrates to illustrate the potential of biocatalysis. nih.gov
| Biocatalyst | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) |
| Rhodococcus aetherivorans ADH | (R)-alcohol | >99 | >99 |
| Lactobacillus kefir ADH | (S)-alcohol | >99 | >99 |
| Saccharomyces cerevisiae (Yeast) | (S)-alcohol | 92 | >99 |
The "chiral pool" synthesis strategy leverages naturally occurring or commercially available enantiopure compounds as starting materials. sciencenet.cnacs.org (S)-(+)-5-(Phenylthio)-2-pentanol itself has been described as a readily prepared and useful addition to the chirality pool, highlighting its value as a chiral building block for more complex molecules. acs.orgkoreascience.kr
A documented strategy for synthesizing similar chiral alcohols, such as 5-phenyl-2S-pentanol, starts from S-ethyl lactate (B86563), an inexpensive and readily available optically pure material. google.comsigmaaldrich.com The synthesis involves a series of transformations where the stereocenter from S-ethyl lactate is preserved and incorporated into the final product. A general pathway includes converting S-ethyl lactate into a chiral intermediate, such as a protected propanol, which is then elaborated through chain extension and functional group manipulations to form a chiral ketone. The final step is a stereospecific reduction of this ketone to yield the desired chiral alcohol. google.com This approach ensures the absolute configuration of the product is directly correlated with the starting material. molaid.com
The use of functionalized cyclic precursors can provide a convergent and stereocontrolled route to acyclic molecules. While the specific synthesis of this compound from 1,3-oxathiolane-2,5-dione (B14132123) is not prominently featured in available literature, such precursors are designed to strategically install multiple functionalities. In principle, a cyclic precursor containing both sulfur and oxygen functionalities could be opened regioselectively by appropriate nucleophiles to construct the pentanol (B124592) backbone with the desired substitution pattern. This approach is often explored in the synthesis of complex natural products where control over multiple stereocenters is required.
Novel Synthetic Pathways and Process Intensification
Modern synthetic chemistry emphasizes the development of not only new reactions but also more efficient and sustainable manufacturing processes.
Novel synthetic pathways for this compound include the aforementioned use of biocatalysis, which offers high selectivity under mild, environmentally friendly conditions. nih.gov The use of isolated ketoreductases or whole-cell systems avoids heavy metal catalysts and harsh reagents, aligning with the principles of green chemistry. nih.gov
Process intensification aims to make chemical production safer, cleaner, and more energy-efficient. researchgate.net Continuous flow chemistry is a key technology in this area. Instead of large-scale batch reactors, reactions are performed in small, continuous-flow systems. This allows for superior control over reaction parameters like temperature and mixing, leading to higher yields, better selectivity, and improved safety, especially for highly exothermic or hazardous reactions. researchgate.net The synthesis of this compound, particularly the reduction of 5-(phenylsulfanyl)pentan-2-one or the initial nucleophilic substitution to introduce the phenylthio group, could be adapted to a continuous flow process to enhance efficiency and scalability.
Elucidating Chemical Reactivity and Transformative Potentials of 5 Phenylsulfanyl 2 Pentanol
Reactions Involving the Phenylsulfanyl Moiety
The phenylsulfanyl group in 5-(Phenylsulfanyl)-2-pentanol is a key site for chemical reactions, enabling both bond cleavage and rearrangement pathways. These transformations are instrumental in the generation of valuable synthetic intermediates.
Activation and subsequent cleavage of the carbon-sulfur bond in this compound are pivotal reactions that lead to the formation of highly reactive organometallic species. These intermediates can then be trapped with various electrophiles to construct new carbon-carbon and carbon-heteroatom bonds.
The reductive cleavage of the carbon-sulfur bond in alkyl phenyl sulfides is a well-established method for the preparation of organolithium compounds. core.ac.ukresearchgate.net In the case of this compound, treatment with lithium metal in the presence of a catalytic amount of an aromatic electron carrier, such as naphthalene (B1677914) or 4,4'-di-tert-butylbiphenyl (B167987) (DTBB), is expected to induce the cleavage of the C-S bond. This reaction generates a functionalized organolithium compound, where the lithium atom replaces the phenylsulfanyl group. The presence of the hydroxyl group at the C-2 position requires protection prior to the reaction or the use of excess lithiating agent to account for the acidic proton. The resulting organolithium species is a versatile intermediate for further synthetic transformations.
Table 1: Expected Products from Reductive Lithiation of this compound and Subsequent Reactions
| Reactant | Reagent | Expected Intermediate | Electrophile | Final Product |
| This compound | Li, DTBB (catalytic) | 5-Lithio-2-pentanol (as lithium alkoxide) | D₂O | 5-Deuterio-2-pentanol |
| This compound | Li, Naphthalene (catalytic) | 5-Lithio-2-pentanol (as lithium alkoxide) | (CH₃)₃SiCl | 5-(Trimethylsilyl)-2-pentanol |
| This compound | Li, DTBB (catalytic) | 5-Lithio-2-pentanol (as lithium alkoxide) | CO₂ then H₃O⁺ | 6-Hydroxy-heptanoic acid |
The structure of this compound allows for intramolecular reactions, leading to cyclic products or rearranged linear structures. These transformations are often triggered by the activation of either the phenylsulfanyl or the hydroxyl group.
The organolithium intermediate generated from the reductive lithiation of this compound can undergo a subsequent intramolecular cyclization. The nucleophilic carbanion at the C-5 position can attack the electrophilic carbon atom bearing the hydroxyl group (C-2), although this would form a less favorable three-membered ring. A more plausible pathway involves the intramolecular displacement of a leaving group at the C-2 position. However, a more direct route to a cyclic ether from a related substrate involves the intramolecular attack of the hydroxyl group onto an activated carbon. In the context of the generated 5-lithio-2-pentanol, an intramolecular Williamson ether synthesis-type reaction is not feasible without prior modification.
An alternative pathway to a cyclic ether from this compound could involve an acid-catalyzed intramolecular cyclization. Protonation of the hydroxyl group followed by the departure of water would generate a secondary carbocation at C-2. Intramolecular attack by the sulfur atom could lead to a five-membered cyclic sulfonium (B1226848) ion. Subsequent nucleophilic attack by water at one of the ring carbons could potentially lead to a substituted tetrahydrofuran (B95107) derivative, though this is a more complex and less direct route. The synthesis of tetrahydrofuran derivatives through various cyclization strategies is a well-documented area of organic chemistry. nih.gov
The rearrangement of β-hydroxy sulfides to allylic sulfides under acidic conditions is a known transformation. rsc.orgpharmatutor.org Although this compound is a γ-hydroxy sulfide (B99878), analogous acid-catalyzed rearrangements involving the migration of the phenylthio group can be envisioned. Protonation of the hydroxyl group and its subsequent elimination as water would generate a secondary carbocation at the C-2 position. A 1,3-hydride shift could then lead to a more stable carbocation at C-3. Subsequently, a rsc.orgpharmatutor.org-migration of the phenylthio group from C-5 to the adjacent carbocation at C-4, followed by elimination of a proton, could potentially yield an allylic sulfide. This type of rearrangement provides a pathway to valuable allylic sulfide synthons which are versatile intermediates in organic synthesis. rsc.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net
Rearrangement Reactions and Intramolecular Cyclizations
Mechanistic Studies of 1,2-Phenylsulfanyl Migration
The presence of the phenylsulfanyl group at the 5-position of the pentanol (B124592) chain allows for the potential of a 1,2-phenylsulfanyl migration through a mechanism known as neighboring group participation (NGP). wikipedia.orglibretexts.org This phenomenon can significantly influence the outcome of substitution reactions at the C-2 position, where the secondary alcohol is located.
For such a migration to occur, the hydroxyl group at C-2 must first be converted into a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs). masterorganicchemistry.comchemistrysteps.com When this modified substrate is subjected to solvolysis or reaction with a weak nucleophile, the phenylsulfanyl group can act as an internal nucleophile. whiterose.ac.ukyoutube.com
The mechanism proceeds via an intramolecular SN2-like attack of the sulfur atom on the carbon bearing the leaving group (C-2). This results in the displacement of the leaving group and the formation of a cyclic sulfonium ion intermediate. libretexts.orgscribd.com In the case of a derivative of this compound, this would be a five-membered ring. The formation of five- or six-membered rings is generally favored in NGP. imperial.ac.uk
Alternatively, if the nucleophile attacks the other carbon of the sulfonium ion that was part of the ring, a rearranged product is formed, which constitutes a 1,2-phenylsulfanyl migration. The regioselectivity of the nucleophilic attack on the cyclic intermediate is influenced by steric and electronic factors.
This neighboring group participation by the phenylsulfanyl group can lead to a significant rate acceleration compared to an analogous substrate lacking the sulfur moiety. wikipedia.org The ability of the sulfur atom to stabilize the transition state through the formation of the bridged sulfonium ion lowers the activation energy of the reaction. scribd.com
Chemoselective Transformations for Derivatization
The presence of two distinct functional groups in this compound necessitates chemoselective strategies for its derivatization. This involves reacting one functional group while leaving the other intact.
One common approach is the use of protecting groups. libretexts.orgorganic-chemistry.org The secondary alcohol can be selectively protected, for example, as a silyl (B83357) ether (e.g., by reacting with tert-butyldimethylsilyl chloride, TBDMSCl). The resulting silyl ether is stable under a variety of reaction conditions, allowing for transformations to be carried out on the phenylsulfanyl group. The silyl protecting group can then be selectively removed under mild conditions, such as with fluoride (B91410) ions.
Chemoselective acylation of the alcohol in the presence of the sulfide is also possible using specific catalysts and conditions that favor the reaction at the more nucleophilic hydroxyl group over the sulfur atom. rsc.org For example, certain enzyme-catalyzed acylations or the use of specific activating agents can achieve high selectivity for O-acylation.
Conversely, as mentioned earlier, the sulfide can be selectively oxidized to the sulfoxide (B87167) or sulfone without affecting the secondary alcohol, by using controlled amounts of an oxidizing agent like hydrogen peroxide. nih.govjsynthchem.comorganic-chemistry.org This allows for the synthesis of derivatives with modified sulfur oxidation states while retaining the alcohol functionality for further reactions.
| Transformation | Reagent(s) | Selective Site | Product |
| Protection | TBDMSCl, Imidazole | Alcohol | 2-(tert-Butyldimethylsilyloxy)-5-(phenylsulfanyl)pentane |
| Acylation | Acetic Anhydride, Lipase | Alcohol | 5-(Phenylsulfanyl)pentan-2-yl acetate |
| Oxidation | H₂O₂ (1 equiv.), Acetic Acid | Sulfide | 5-(Phenylsulfinyl)-2-pentanol |
This is an interactive data table illustrating common chemoselective transformations.
Strategic Role As a Chiral Building Block in Complex Molecule Synthesis
Precursor in the Synthesis of Chiral Heterocycles
The unique structural features of 5-(phenylsulfanyl)-2-pentanol make it an ideal starting point for the construction of various heterocyclic systems. The hydroxyl group provides a handle for oxidation, etherification, or esterification, while the phenylsulfanyl moiety can be manipulated through oxidation, elimination, or reductive cleavage, enabling the formation of diverse and complex cyclic structures.
Access to Spiroketals (e.g., Insect Pheromones)
(S)-(+)-5-(Phenylsulfanyl)-2-pentanol serves as a highly effective chiral building block for the enantioselective synthesis of naturally occurring spiroketal pheromones. rsc.orgacs.org The synthesis begins with the preparation of the precursor ketone, 5-(phenylthio)-2-pentanone. This ketone is then subjected to an efficient enzymatic reduction, which establishes the chiral center at the C-2 position, yielding the (S)-alcohol with high enantiomeric excess. researchgate.net
The true synthetic utility of this chiron is demonstrated in its subsequent one-pot conversion to complex spiroketal structures. This transformation involves a sequence of reactions: deprotonation of the alcohol, reductive lithiation to cleave the phenylthio group and generate a dilithioalkoxide, transmetalation with cerium(III) chloride, and finally, reaction with a suitable lactone followed by acid-catalyzed cyclization to form the spiroketal. acs.org This powerful one-pot methodology has been successfully applied to the synthesis of several optically enriched insect pheromones. researchgate.net
| Pheromone Name | Chemical Structure Name | Source Organism |
|---|---|---|
| - | (5S,7S)-7-Methyl-1,6-dioxaspiro[4.5]decane | Wasp (Paravespula vulgaris) |
| - | (2S,6R)-2-Methyl-1,7-dioxaspiro[5.5]undecane | Olive fly (Bactrocera oleae) |
| - | (2S,6R)-2-Methyl-1,7-dioxaspiro[5.6]dodecane | Andrena bee (Andrena wilkella) |
This table highlights specific examples of complex spiroketal insect pheromones synthesized using (S)-(+)-5-(Phenylsulfanyl)-2-pentanol as a key chiral precursor. The data is compiled from research by Liu and Cohen. acs.orgresearchgate.net
Synthesis of δ-Lactones
Chiral δ-lactones (six-membered rings) are significant structural motifs found in many natural products and serve as valuable synthetic intermediates. researchgate.net While direct conversion of this compound to a δ-lactone is not prominently documented, its structure is well-suited for such a transformation based on established synthetic protocols. A general and flexible strategy for creating chiral δ-lactones involves the oxidation of chiral 1,5-hydroxy acids, which readily cyclize. researchgate.netnih.gov
Applying this principle, this compound could be transformed into a δ-lactone through a sequence of oxidation steps. For instance, selective oxidation of the primary carbon (C-5), potentially after a chemoselective transformation of the thioether, would yield a 5-hydroxy carboxylic acid. Subsequent acid-catalyzed workup would then induce lactonization to furnish the desired δ-lactone. nih.gov The stereocenter at C-2 of the original pentanol (B124592) would be preserved, controlling the stereochemistry of the final lactone product. This potential application underscores the versatility of this compound as a latent precursor to chiral heterocyclic lactones.
Intermediate in the Synthesis of Pharmaceutical Scaffolds
The demand for enantiomerically pure drugs has driven the search for versatile chiral intermediates. mdpi.com The structural and chemical properties of this compound make it a candidate for the synthesis of various pharmaceutical scaffolds, where the introduction of a specific stereocenter is crucial for biological activity.
Formation of Intermediates for Central Nervous System Agents
The synthesis of agents active in the central nervous system (CNS) often requires specific stereoisomers to ensure target selectivity and efficacy. google.com A structurally related compound, 5-phenyl-2S-pentanol, has been explicitly identified as a key intermediate in the synthesis of potent CNS agents such as levonantradol. google.com This precedent highlights the value of the chiral 5-phenyl-2-pentanol backbone in constructing neurologically active molecules.
While differing by the presence of a sulfur atom, this compound offers additional synthetic flexibility. The phenylthio group is not merely a placeholder but a functional handle that can be readily oxidized to the corresponding sulfoxide (B87167) or sulfone, or it can participate in further coupling reactions. mdpi.comacs.org This allows for the generation of a library of diverse analogues from a single chiral precursor, which can be screened for desired CNS activities. The synthesis of Eletriptan, an anti-migraine agent, for example, involves the reaction of an indole (B1671886) with phenyl vinyl sulfone, demonstrating the incorporation of a phenylsulfonyl moiety into a CNS drug. google.com Therefore, this compound represents a valuable platform for developing novel intermediates for CNS agents.
Contribution to Carvedilol Intermediate Synthesis
Carvedilol is a widely used adrenergic antagonist for treating hypertension and heart failure, and it is administered as a racemic mixture. rsc.orgbeilstein-journals.org However, the synthesis of its individual enantiomers is of significant interest for studying their distinct pharmacological profiles. Efficient production of enantiomerically pure Carvedilol hinges on the use of highly pure chiral intermediates. google.com
Standard synthetic routes to Carvedilol typically involve the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine. nih.gov However, alternative strategies focus on building the chiral side-chain first. A patent for preparing highly optically pure chiral Carvedilol describes the use of a key chiral intermediate where a hydroxyl group is activated for nucleophilic substitution. google.com Notably, this patent specifies that the key intermediate can contain either an oxygen or a sulfur atom in its side chain. google.com This disclosure suggests that a chiral thioether alcohol, after appropriate modification into a suitable key intermediate (e.g., a chiral oxazolidin-2-thione derivative), could be a viable precursor in a synthetic route to enantiopure Carvedilol. This potential application positions this compound as a relevant starting material for accessing such advanced intermediates.
Precursor for Nucleoside Analogues
Nucleoside analogues are a critical class of antiviral and anticancer drugs. nih.govwgtn.ac.nz Many of these agents are acyclic, meaning they lack the traditional furanose sugar ring but retain a modified side chain capable of mimicking the natural substrate to inhibit key enzymes like viral polymerases. rsc.org
The structure of this compound, as an acyclic chiral alcohol, makes it a plausible precursor for the synthesis of novel acyclic nucleoside analogues. The synthesis would involve coupling a heterocyclic base (such as pyrimidine (B1678525) or purine) to the five-carbon backbone. The secondary alcohol at the C-2 position could serve as a handle for this coupling or for further modification. The phenylsulfanyl group offers an additional site for chemical diversification or could itself contribute to the biological activity of the final compound, as seen in 5-phenylselenenyl-substituted pyrimidine nucleosides which were synthesized as potential inhibitors of thymidylate synthase. nih.gov This potential to serve as a scaffold for new acyclic nucleoside analogues further broadens the strategic importance of this compound in medicinal chemistry.
Leveraging the Chirality Pool for Stereochemical Control
The fundamental advantage of using a chiral building block like (S)-5-(phenylsulfanyl)-2-pentanol is the ability to transfer its inherent stereochemical information to a new, more complex molecule. This process, known as asymmetric synthesis, obviates the need for chiral resolutions of racemic mixtures, which are often inefficient. The stereocenter at the C-2 position of this compound acts as a control element, directing the formation of new stereocenters in a predictable manner.
The presence of the hydroxyl and phenylthio groups allows for a variety of stereocontrolled transformations. The hydroxyl group can be used to introduce new functionalities or to direct reactions, for example, through the formation of chiral esters, ethers, or as a directing group in metal-catalyzed reactions. The phenylthio group is also highly versatile; it can be oxidized to a sulfoxide or sulfone, which can act as a chiral auxiliary or be used in elimination reactions to form double bonds. Furthermore, the carbon-sulfur bond can be cleaved reductively, allowing for the introduction of a hydrogen atom or the formation of a carbanion for subsequent carbon-carbon bond formation.
A key strategy in leveraging the chirality of (S)-5-(phenylsulfanyl)-2-pentanol is its conversion into a dianion. This is typically achieved by deprotonation of the hydroxyl group followed by reductive lithiation of the phenylthio group. The resulting lithiated species can then react with electrophiles, such as lactones, with the stereochemistry of the final product being dictated by the original stereocenter of the pentanol.
Multi-step Organic Synthesis Applications
The strategic importance of this compound as a chiral building block is exemplified by its successful application in the enantioselective synthesis of various natural products, most notably insect pheromones. The synthesis of these complex molecules often requires precise control over multiple stereocenters, a challenge that is effectively met by starting with an enantiopure fragment like (S)-5-(phenylsulfanyl)-2-pentanol.
One of the most well-documented applications is the synthesis of spiroketal insect pheromones. For instance, the highly optically enriched pheromonal components (5S,7S)-7-methyl-1,6-dioxaspiro[4.5]decane, (2S,6R)-2-methyl-1,7-dioxaspiro[5.5]undecane, and (2S,6R)-2-methyl-1,7-dioxaspiro[5.6]dodecane have been synthesized from (S)-5-(phenylsulfanyl)-2-pentanol. chemsynthesis.comdu.ac.in The synthesis proceeds via a one-pot reaction sequence that involves the generation of a dianion from the chiral alcohol, followed by reaction with an appropriate lactone and subsequent acidification to induce spiroketalization. du.ac.in
The following table summarizes the synthesis of these spiroketal pheromones from (S)-5-(phenylsulfanyl)-2-pentanol:
| Target Molecule (Pheromone) | Key Reactants | Key Steps | Reference |
| (5S,7S)-7-Methyl-1,6-dioxaspiro[4.5]decane | (S)-5-(Phenylsulfanyl)-2-pentanol, γ-Valerolactone | Deprotonation, Reductive Lithiation, Transmetalation (CeCl₃), Addition to Lactone, Acidification | chemsynthesis.comdu.ac.in |
| (2S,6R)-2-Methyl-1,7-dioxaspiro[5.5]undecane | (S)-5-(Phenylsulfanyl)-2-pentanol, δ-Valerolactone | Deprotonation, Reductive Lithiation, Transmetalation (CeCl₃), Addition to Lactone, Acidification | du.ac.in |
| (2S,6R)-2-Methyl-1,7-dioxaspiro[5.6]dodecane | (S)-5-(Phenylsulfanyl)-2-pentanol, ε-Caprolactone | Deprotonation, Reductive Lithiation, Transmetalation (CeCl₃), Addition to Lactone, Acidification | du.ac.in |
This synthetic strategy highlights the efficiency and stereocontrol afforded by using this compound as a chiral building block. The inherent chirality of the starting material is effectively transferred to the final spiroketal products, demonstrating its value in the streamlined synthesis of complex chiral molecules.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Phenylsulfanyl 2 Pentanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 5-(Phenylsulfanyl)-2-pentanol, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques are indispensable for assigning its structure and stereochemistry.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of an organic molecule provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of alcohols, the chemical shift of protons on the carbon adjacent to the hydroxyl group typically appears in the range of 3.4-4.5 ppm due to the deshielding effect of the electronegative oxygen atom. libretexts.org The proton of the hydroxyl group itself often presents as a broad singlet between 2.0 and 2.5 ppm, though its position can be highly variable. libretexts.org
For this compound, the expected ¹H NMR signals would correspond to the protons of the phenyl group, the methylene (B1212753) groups of the pentanol (B124592) chain, the methine proton at the C2 position, and the methyl protons at the C1 position. The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between 7.0 and 7.5 ppm. The methylene protons adjacent to the sulfur atom (C5) would be shifted downfield compared to a simple alkane chain. The methine proton at C2, being attached to the carbon bearing the hydroxyl group, would also exhibit a characteristic downfield shift.
Detailed spectral data for the related compound, 1-(Phenylsulfanyl)propan-2-ol, shows the aromatic protons in the range of δ 7.21–7.41 ppm. The methine proton (CH-OH) appears as a multiplet at δ 3.84 ppm, and the methyl protons give a doublet at δ 1.27 ppm. Current time information in Bangalore, IN. For 2-pentanol, the methine proton (CH-OH) is observed at approximately 3.79 ppm, and the terminal methyl group (CH3) at around 0.92 ppm. chemicalbook.com
Table 1: Representative ¹H NMR Data for this compound and Related Compounds
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| This compound (Expected) | Phenyl-H | ~ 7.2-7.4 | Multiplet |
| CH-OH (C2-H) | ~ 3.8 | Multiplet | |
| CH₂-S (C5-H₂) | ~ 2.9 | Triplet | |
| CH₂ (C3-H₂, C4-H₂) | ~ 1.5-1.8 | Multiplet | |
| CH₃ (C1-H₃) | ~ 1.2 | Doublet | |
| 1-(Phenylsulfanyl)propan-2-ol Current time information in Bangalore, IN. | Phenyl-H | 7.21-7.41 | Multiplet |
| CH-OH | 3.84 | Multiplet | |
| CH₂-S | 2.85-3.11 | Doublet of Doublets | |
| CH₃ | 1.27 | Doublet | |
| 2-Pentanol chemicalbook.com | CH-OH | 3.79 | Multiplet |
| CH₂ (C3) | 1.44-1.36 | Multiplet | |
| CH₃ (C1) | 1.17 | Doublet | |
| CH₃ (C5) | 0.92 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the different carbon environments within a molecule. Generally, sp³-hybridized carbons absorb between 0 and 90 ppm, while sp²-hybridized carbons, such as those in aromatic rings, appear between 110 and 160 ppm. libretexts.org Carbons bonded to electronegative atoms like oxygen are shifted downfield. libretexts.org
For this compound, distinct signals are expected for each of the eleven carbon atoms. The carbons of the phenyl ring would resonate in the aromatic region. The carbon attached to the hydroxyl group (C2) would appear in the range of 60-70 ppm. The carbon bonded to the sulfur atom (C5) would also be shifted downfield.
In the related 1-(Phenylsulfanyl)propan-2-ol, the aromatic carbons appear at δ 126.7, 129.1, 130.1, and 135.2 ppm. The carbon bearing the hydroxyl group (C-OH) is at δ 65.6 ppm, and the carbon adjacent to the sulfur (CH₂) is at δ 43.6 ppm. Current time information in Bangalore, IN. For 5-phenyl-1-pentanol, the carbon attached to the hydroxyl group appears at δ 62.5 ppm, and the carbons of the pentyl chain are observed at δ 25.7, 32.4, and 32.8 ppm, with the phenyl-attached carbon at δ 36.1 ppm. chemicalbook.com
Table 2: Representative ¹³C NMR Data for this compound and Related Compounds
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound (Expected) | C1 | ~ 23 |
| C2 | ~ 68 | |
| C3 | ~ 38 | |
| C4 | ~ 29 | |
| C5 | ~ 36 | |
| Phenyl C (ipso) | ~ 136 | |
| Phenyl C (ortho, meta, para) | ~ 126-130 | |
| 1-(Phenylsulfanyl)propan-2-ol Current time information in Bangalore, IN. | CH₃ | 21.9 |
| C-OH | 65.6 | |
| CH₂ | 43.6 | |
| Aromatic C's | 126.7, 129.1, 130.1, 135.2 | |
| 5-Phenyl-1-pentanol chemicalbook.com | C1 (CH₂OH) | 62.5 |
| C2 | 32.8 | |
| C3 | 25.7 | |
| C4 | 32.4 | |
| C5 | 36.1 | |
| Aromatic C's | 125.6, 128.2, 128.3, 142.6 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.org For this compound, a COSY spectrum would show correlations between the C1-H₃ and C2-H, C2-H and C3-H₂, C3-H₂ and C4-H₂, and C4-H₂ and C5-H₂. This allows for the unambiguous assignment of the aliphatic chain protons.
HMQC (Heteronuclear Multiple Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence), correlates directly bonded carbon and proton atoms (¹JCH). libretexts.org This technique is instrumental in assigning which proton signal corresponds to which carbon signal. For example, the proton signal around δ 3.8 ppm would show a cross-peak with the carbon signal around δ 68 ppm, confirming the C2-H and C2 assignments.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). libretexts.org This is particularly powerful for connecting different spin systems and for identifying quaternary carbons. For instance, the protons of the methyl group (C1-H₃) would show an HMBC correlation to the C2 and C3 carbons. The methylene protons at C5 would show correlations to the C3 and C4 carbons, as well as to the ipso-carbon of the phenyl ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule. For this compound (C₁₁H₁₆OS), the exact mass can be calculated and compared with the experimental value to confirm its molecular formula. HRMS data for various phenylthio derivatives and other complex organic molecules are routinely used to confirm their proposed structures. rsc.orgnih.govacs.org
MALDI-TOF Mass Spectrometry
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a cornerstone technique for identifying the various functional groups within a molecule by probing its characteristic molecular vibrations.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in this compound. The spectrum arises from the absorption of infrared radiation at frequencies corresponding to the characteristic vibrational modes of the molecule's bonds. The key functional groups in this compound—the hydroxyl (-OH), the phenylsulfanyl (C₆H₅-S-), and the aliphatic pentanol backbone—give rise to distinct absorption bands.
The FT-IR spectrum of a related compound, 1-(Phenylsulfanyl)propan-2-ol, shows a characteristic broad absorption band for the O-H stretch around 3371 cm⁻¹ and a band for aromatic C=C stretching at 1438 cm⁻¹. mdpi.com In general, β-hydroxy sulfides are a significant class of molecules, and IR spectroscopy is a primary tool for their characterization. researchgate.net The expected vibrational frequencies for this compound are based on established group frequencies and data from analogous structures. mdpi.commdpi.comresearchgate.net
Below is a table summarizing the principal FT-IR absorption bands anticipated for this compound.
Table 1: Characteristic FT-IR Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600–3200 (broad) | O–H stretch | Alcohol |
| 3100–3000 | C–H stretch | Aromatic (Phenyl) |
| 2960–2850 | C–H stretch | Aliphatic (Pentyl) |
| ~1585, ~1480, ~1440 | C=C stretch | Aromatic Ring |
| ~1260–1000 | C–O stretch | Secondary Alcohol |
| ~750–730, ~700–680 | C–H out-of-plane bend | Monosubstituted Benzene (B151609) |
Electronic Absorption Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore responsible for UV absorption is the phenylsulfanyl moiety. The benzene ring exhibits characteristic π → π* transitions.
Studies on similar monosubstituted benzene derivatives show a weak, vibrationally structured absorption band, known as the B-band (assignable to the B₂ᵤ benzene-like transition), at approximately 260 nm. mdpi.comnih.gov More intense absorptions, corresponding to other π → π* transitions (E-bands), are typically observed at shorter wavelengths (higher energies). mdpi.com The presence of the sulfur atom as a substituent can cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene. The UV-Vis spectrum is a useful tool for confirming the presence of the aromatic ring and studying its electronic environment. researchgate.netresearchgate.net
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Approximate λₘₐₓ (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~260 | π → π* (B-band) | Phenyl Ring |
| ~210 | π → π* (E₂-band) | Phenyl Ring |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. For a chiral molecule like this compound, which possesses a stereocenter at the C2 position, obtaining a single crystal of one of its enantiomers allows for unambiguous assignment of its (R) or (S) configuration.
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity
Chiral molecules like this compound interact with plane-polarized light, a property known as optical activity. This property is exploited by optical rotation and circular dichroism (CD) spectroscopy to determine enantiomeric purity and investigate stereochemical features.
Optical Rotation is the measurement of the angle by which a chiral compound rotates the plane of polarized light. wikipedia.org The specific rotation, [α], is a characteristic physical property of a pure enantiomer. The enantiomers of a chiral compound will rotate light by equal amounts but in opposite directions. The (S)-enantiomer of this compound has been reported and is noted as a useful chiral building block. mdpi.comresearchgate.net While its specific rotation value is not explicitly stated in the provided context, data for closely related chiral sulfanyl (B85325) alcohols demonstrate the principle. For example, the bioreduction of 1-(phenylsulfanyl)propan-2-one can produce either the (S)-alcohol with a specific rotation of +59.3° or the (R)-alcohol with a value of -59.4°. researchgate.net This illustrates how optical rotation can be used to distinguish between enantiomers and, when the specific rotation of the pure enantiomer is known, to calculate the enantiomeric excess of a sample. wikipedia.org
Table 3: Specific Rotation of Related Chiral 1-(Arylsulfanyl)propan-2-ols
| Compound | Configuration | Specific Rotation [α]D |
|---|---|---|
| 1-(Phenylsulfanyl)propan-2-ol | (S) | +59.3° |
| 1-(Phenylsulfanyl)propan-2-ol | (R) | -59.4° |
| 1-[(4-Chlorophenyl)sulfanyl]propan-2-ol | (S) | +44.4° |
| 1-[(4-Chlorophenyl)sulfanyl]propan-2-ol | (R) | -44.5° |
Data sourced from reference researchgate.net.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical environment of the molecule's chromophores. The phenyl and sulfanyl groups in this compound constitute its key chromophores. The CD spectrum exhibits positive or negative peaks, known as Cotton effects, corresponding to the UV-Vis absorption bands. oup.com
For chiral thioethers, CD spectroscopy is a sensitive probe of stereochemistry. acs.orgnih.gov Research on chiral thioether-mercury(II) complexes has shown a correlation between the absolute configuration at a stereogenic sulfur atom and the sign of the Cotton effect in the CD spectrum. mdpi.comnih.gov Specifically, a negative Cotton effect observed around 230 nm was related to an (S) absolute configuration at the sulfur center. nih.gov By applying such empirical rules, CD spectroscopy can be a valuable tool for assigning the absolute configuration of chiral centers in molecules like this compound and its derivatives, complementing information from optical rotation.
Theoretical and Computational Chemistry Studies of 5 Phenylsulfanyl 2 Pentanol
Quantum Chemical Calculations on Reaction Mechanisms and Transition States
No specific studies using quantum chemical calculations to investigate the reaction mechanisms or transition states involving 5-(Phenylsulfanyl)-2-pentanol were found in the public domain. Research in this area typically involves analyzing reactions such as oxidation, dehydration, or substitution, but these have not been computationally modeled for this specific compound.
Density Functional Theory (DFT) Applications
There are no available publications that apply Density Functional Theory (DFT) to elucidate the electronic structure, reaction pathways, or spectroscopic properties of this compound. DFT is a common method for such investigations, but results for this molecule have not been published. researchgate.netacs.org
Energy Barrier Analysis
A search for energy barrier analysis, which is crucial for understanding reaction kinetics, yielded no results for this compound. Such analyses are typically performed for specific reactions, like hydrogen abstraction or dehydration, but data for this compound is absent from the literature. researchgate.netnih.govacs.org
Hydrogen Atom Abstraction Studies
While hydrogen atom abstraction is a fundamental reaction extensively studied for various alcohols and organic molecules using computational methods, no studies were identified that specifically model this process for this compound. nih.govrsc.org Research on other alcohols indicates that abstraction can occur from different positions (C-H or O-H), with varying energy barriers, but specific values for the title compound are not available. nih.govrsc.org
Conformational Analysis and Energy Landscape Investigations
No dedicated conformational analysis or investigation of the energy landscape for this compound has been published. Such studies would identify the most stable three-dimensional structures (conformers) and the energy required to interconvert between them, which are influenced by the flexible pentanol (B124592) chain and the phenyl group. While methods for this exist, they have not been applied to this molecule in the available literature. mdpi.comiaea.org
Stereochemical Modeling and Prediction of Enantioselectivity
As this compound is a chiral molecule (due to the stereocenter at the C2 position), it can exist as two enantiomers. Computational modeling is often used to predict and explain the enantioselectivity of reactions that produce or consume such chiral molecules. However, no stereochemical modeling studies or predictions of enantioselectivity related to this compound are present in the scientific literature. nih.govresearchgate.net
Molecular Dynamics Simulations for Solvent Effects on Reactivity
Molecular dynamics (MD) simulations are a powerful tool for understanding how the solvent environment affects molecular conformation and reactivity. There is no evidence of MD simulations being performed to study the solvent effects on this compound. Such simulations could, for example, model how water or organic solvents interact with the hydroxyl and phenylsulfanyl groups, but this work has not been published. rsc.orgnih.gov
Future Research Trajectories and Synthetic Prospects for 5 Phenylsulfanyl 2 Pentanol
Development of More Sustainable and Green Synthesis Methodologies
The future of synthesizing 5-(phenylsulfanyl)-2-pentanol and related β-hydroxy sulfides is intrinsically linked to the development of more sustainable and environmentally benign methodologies. Traditional synthetic routes often rely on harsh reagents and organic solvents. However, emerging research highlights a significant shift towards greener alternatives.
A promising avenue lies in the utilization of water as a reaction medium for the thiolysis of epoxides. kuleuven.bescielo.br This approach, sometimes facilitated by microwave irradiation, offers a simple, efficient, and environmentally friendly one-pot synthesis. rsc.orgresearchgate.net The use of water as a solvent minimizes the reliance on volatile organic compounds (VOCs), aligning with the principles of green chemistry. kuleuven.be Furthermore, investigations into catalyst-free systems in aqueous media have shown success in the diastereoselective ring-opening of epoxides with thiols. kuleuven.be
Another key area of development is the use of recyclable catalysts. Large-pore zeolites, for instance, have been demonstrated as effective and recyclable catalysts for the synthesis of β-hydroxy sulfides from thiophenols and cyclic carbonates, offering a solvent-free and green approach. tandfonline.com Similarly, the application of Lewis acids like indium(III) chloride (InCl₃) and zinc chloride (ZnCl₂) can promote the formation of β-hydroxy sulfides in water. rsc.org The development of solid-supported catalysts, such as KF/Al₂O₃ in green solvents like glycerol, also presents a viable path towards more sustainable production. researchgate.net
Visible-light-promoted synthesis is another innovative and green strategy. This method can enable the hydroxysulfenylation of alkenes using air as a green oxidant and ethanol (B145695) as a benign solvent, completely avoiding the need for external photocatalysts or transition metals. rsc.org Such approaches are characterized by their mild reaction conditions and high atom economy. rsc.org
Future research will likely focus on optimizing these green methodologies for the specific synthesis of this compound, aiming for high yields, selectivity, and catalyst recyclability. The enzymatic reduction of the corresponding ketone precursor also presents a highly enantioselective and green route to chiral β-hydroxy sulfides like (S)-(+)-5-(phenylsulfanyl)-2-pentanol. researchgate.netmdpi.com
Exploration of Novel Reactivity Profiles and Catalytic Transformations
The inherent functionality of this compound, possessing both a hydroxyl and a sulfide (B99878) group, opens up a wide array of possibilities for exploring novel reactivity and catalytic transformations. The hydroxyl group can be a target for various oxidation reactions to produce the corresponding ketone, 5-(phenylsulfanyl)-2-pentanone, or for etherification and esterification reactions to introduce new functional moieties.
The sulfide group, on the other hand, can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. rsc.org These oxidized derivatives are valuable intermediates in organic synthesis, with β-hydroxy sulfoxides, in particular, finding extensive use in asymmetric synthesis. rsc.org The development of selective and efficient catalytic systems for these transformations is a key area for future research. For instance, one-pot protocols for the synthesis of β-hydroxy sulfoxides from epoxides and thiols in water, promoted by microwave irradiation, have been reported. rsc.org
Furthermore, the carbon-sulfur bond itself can be a site for catalytic manipulation. Palladium-catalyzed allylic substitution reactions, for example, can be employed to form new carbon-carbon or carbon-heteroatom bonds, leading to a diverse range of functionalized products. nih.gov The development of new ligands for these catalytic systems can enhance enantioselectivity and expand the substrate scope. nih.gov
The radical chemistry of β-hydroxy sulfides also warrants further investigation. The generation of alkoxyl radicals from alcohols can initiate C(sp³)–C(sp³) bond cleavage, offering novel synthetic strategies. acs.org Understanding and controlling the radical-mediated reactions of this compound could lead to the development of new synthetic methodologies.
Expansion of Applications in Advanced Materials Science
The unique combination of a phenylthio group and a secondary alcohol in this compound makes it an intriguing building block for advanced materials. Sulfur-containing polymers are known for their unique optical, electronic, and thermal properties. The incorporation of this compound into polymer backbones could lead to materials with tailored refractive indices, thermal stability, and potential for post-polymerization functionalization via the hydroxyl group.
One area of potential is in the synthesis of novel phthalocyanines. Phthalocyanines are versatile materials with applications in catalysis, sensing, and photodynamic therapy. By incorporating this compound or its derivatives as peripheral substituents, it may be possible to modulate the solubility, aggregation behavior, and electronic properties of the resulting phthalocyanine (B1677752) complexes. rsc.orgresearchgate.net For instance, the synthesis of α,α-octaphenylthio SiPc derivatives has been reported, highlighting the feasibility of incorporating thioether linkages into these macrocycles. rsc.org
The hydroxyl group of this compound provides a convenient handle for grafting onto surfaces or integrating into polymer networks. This could be exploited in the development of functional coatings, adhesives, or composite materials. The presence of the sulfur atom can also impart desirable properties such as improved adhesion to metal surfaces.
Future research in this area will likely focus on the synthesis and characterization of polymers and materials derived from this compound. This will involve exploring different polymerization techniques and investigating the structure-property relationships of the resulting materials.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. The synthesis of this compound and its derivatives is well-suited for such integration.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. acs.org For reactions involving potentially hazardous reagents or intermediates, the small reaction volumes in flow reactors enhance safety. The synthesis of β-hydroxy sulfides, which can be exothermic, would benefit from the superior heat transfer capabilities of flow systems.
Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new reactions and synthetic routes. acs.org These platforms enable high-throughput screening of catalysts, solvents, and reaction conditions. For instance, the development of automated protocols for the synthesis of sequence-defined oligomers has demonstrated the power of this approach. acs.org
Future efforts in this domain will involve developing robust and reliable flow chemistry protocols for the synthesis of this compound. This includes the immobilization of catalysts on solid supports for use in packed-bed reactors, which simplifies product purification and catalyst recycling. unibe.ch The integration of online analytical techniques will allow for real-time monitoring and optimization of the reaction process. The ultimate goal is to develop a fully automated and continuous process for the on-demand synthesis of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
